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Quantitative Inhibition Data of p300/CBP Inhibitors

Inhibitor

Name Type Target IC50 / Ki Key Characteristics & Selectivity

Delphinidin Natural p300/CBP Not Specific inhibitor of p300/CBP HAT,

[1] Product HAT Quantified does not affect HDAC, HMT, or SIRT1

[1].

A-485 [2] [3] Synthetic p300/CBP 0.06 uM Potent, selective, drug-like, acetyl-
Small HAT (p300) [3] CoA competitive; >1000-fold more
Molecule potent than earlier tools like C646 [2].

C646 [3] Synthetic p300 HAT Ki=0.4 uM Widely utilized tool compound;
Small [3] preferentially selective for p300 vs.
Molecule other acetyltransferases [3].

Lys-CoA [4] Peptide-CoA  p300 HAT ~0.5 uM [4] Potent, selective (~200-fold) bi-
Conjugate substrate analog [4].

Curcumin [3] Natural p300 HAT ~25 uM [3] Non-selective; also inhibits histone
Product deacetylase (HDAC) [3].
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Inhibitor . - .
Type Target IC50 / Ki Key Characteristics & Selectivity

Name

Anacardic Natural p300/CBP, 8.5 uM Non-selective; also inhibits other HATs

Acid [3] Product PCAF (p300/CBP) like PCAF [3].

(3]

Experimental Protocol for Assessing p300/CBP HAT
Inhibition

This protocol outlines the key methodology for evaluating the inhibitory effects of a compound like

delphinidin on p300/CBP HAT activity, based on common biochemical and cell-based assays [1] [2].

Application Note: Evaluating a Novel p300/CBP HAT Inhibitor

Objective: To determine the potency, selectivity, and functional cellular consequences of a candidate

p300/CBP HAT inhibitor.

Materials

e Test Compound: e.g., Delphinidin chloride (=97% purity, prepare a stock solution in DMSO) [5].

e Enzymes: Recombinant p300-BHC and CBP-BHC domains; other HATs for selectivity profiling (e.g.,
PCAF, GCN5) [2].

e Cell Lines: MH7A (human rheumatoid arthritis synovial cell line) [1]; LNCaP (human prostate cancer,
p53 wild-type) [6]; Cancer cell lines for proliferation screening (e.g., hematological malignancies,
prostate cancer) [2].

o Key Reagents: Acetyl-CoA, histone H4 peptide or full-length histones, antibodies for Ac-p65
(Lys310), H3K27Ac, H3K18Ac, cleaved caspases [1] [2] [6].

Methodology

1. Biochemical HAT Activity Assay
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¢ Principle: A direct radioactive assay or a TR-FRET-based assay measuring the acetylation of a
biotinylated histone H4 peptide [2].

e Procedure:

o Incubate p300/CBP enzyme with the histone substrate and acetyl-CoA in the presence of
varying concentrations of the test inhibitor.

o For the TR-FRET assay, use a streptavidin-donor and acetyl-histone antibody-acceptor pair.
o Measure the signal (radioactivity or TR-FRET ratio) to determine the remaining HAT activity.
o Plot dose-response curves to calculate the IC50 value [2].

2. Selectivity Profiling

¢ Test the inhibitor against a panel of other epigenetic enzymes, including HDACs, HMTs, and sirtuins,
to confirm specificity for p300/CBP [1] [2].

¢ Perform assays against other HAT family members (e.g., PCAF, MYST3) to rule out off-target
inhibition [2].

3. Cell-Based Target Engagement and Mechanism

¢ Treatment: Culture cells (e.g., MH7A, LNCaP) and treat with the inhibitor. Use TNF-a or other stimuli
to induce signaling if needed [1] [6].
e Western Blot Analysis:
o Lyse cells and separate proteins by SDS-PAGE.
o Probe with antibodies against acetyl-NF-kB p65 (Lys310), H3K27Ac, H3K18Ac, total p65, and
loading controls.
o Expected Result: A potent and cell-permeable p300/CBP inhibitor will cause a dose-
dependent decrease in acetylation of these specific marks without altering total protein levels
[1][2].
¢ Nuclear-Cytoplasmic Fractionation: Confirm that inhibitor-induced hypoacetylation leads to
cytosolic accumulation of NF-kB p65 and nuclear localization of IkBa [1].

4. Functional Consequences in Cells

¢ Anti-inflammatory Signaling: Measure the suppression of NF-kB target gene expression (e.g., via
RT-gPCR) and the inhibition of pro-inflammatory cytokine production in response to stimuli like LPS
[1].
e Apoptosis Assay (for cancer cells):
o In p53-wild-type cells like LNCaP, treat with the inhibitor.
o Analyze markers of apoptosis via Western blot (cleaved caspases-3, -7, -8, and PARP-1) [6].
o Perform TUNEL assays and cell viability assays to confirm apoptosis [6].

5. Anti-Proliferation Screening
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e Screen the inhibitor across a diverse panel of cancer cell lines (e.g., >120 lines).

e Treat cells with the inhibitor for a defined period and measure cell proliferation/viability (e.g., via MTT
assay).

¢ Analyze data to identify lineage-specific sensitivities (e.g., hematological tumors, AR+ prostate
cancer) [2].

Delphinidin's Multifaceted Mechanism of Action

The following diagram illustrates the complex mechanisms by which delphinidin exerts its effects, based on

studies in different cell models.
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Research Implications and Future Directions

© 2026 Smolecule. All rights reserved.

5/7 Tech Support



https://www.smolecule.com/products/s773479?utm_src=pdf-body-img
https://www.smolecule.com/products/s773479?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer

Technique Innovation & Translatability

S m O | e C u | e Specifications & Pricing

e Utility of Delphinidin: As a natural product, delphinidin serves as a useful tool for basic research
to probe the biological roles of p300/CBP and has potential in dietary chemoprevention strategies
[1] [6].

¢ Therapeutic Limitations: Its lack of a defined IC50 and relatively low potency compared to synthetic
inhibitors (like A-485) may limit its direct therapeutic application [2].

¢ Alternative Potent Inhibitors: For research requiring highly potent and selective p300/CBP catalytic
inhibition, A-485 is currently the best-in-class publicly documented compound [2].

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for
diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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